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Compound of Interest

Compound Name: Ethyl 3-(4-chlorophenyl)propiolate

Cat. No.: B1361243 Get Quote

An In-depth Technical Guide to Ethyl 3-(4-
chlorophenyl)propiolate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 3-(4-chlorophenyl)propiolate is an organic compound with potential applications in

pharmaceutical and materials science research. Its structure, featuring a halogenated aromatic

ring coupled with a propiolate functional group, makes it a versatile building block for the

synthesis of more complex molecules. This guide provides a comprehensive overview of its

physical and chemical properties, a detailed experimental protocol for its synthesis, and a

summary of its (currently limited) known biological context.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl 3-(4-chlorophenyl)propiolate
is presented below. While some specific physical data such as melting and boiling points are

not readily available in the literature, computed properties and data from suppliers provide

valuable information.

Table 1: General and Physical Properties of Ethyl 3-(4-chlorophenyl)propiolate
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Property Value Source

IUPAC Name
ethyl 3-(4-chlorophenyl)prop-2-

ynoate
--INVALID-LINK--

CAS Number 20026-96-4 [1][2][3]

Molecular Formula C₁₁H₉ClO₂ [1][2][3]

Molecular Weight 208.64 g/mol [1][2][3]

Appearance Solid --INVALID-LINK--

Purity >98% (HPLC) [1][2]

Density 1.2 g/mL (Predicted) --INVALID-LINK--

Refractive Index 1.55 (Predicted) --INVALID-LINK--

Melting Point Not available

Boiling Point Not available

Solubility Not available

Table 2: Spectroscopic Data for Ethyl 3-(4-chlorophenyl)propiolate

Spectrum Type Data Source

¹³C NMR (CDCl₃)
Chemical shifts available in the

literature.
--INVALID-LINK--

FTIR (Transmission) Spectrum available. --INVALID-LINK--

¹H NMR
Data not explicitly found in

searches.

Mass Spectrometry
Data not explicitly found in

searches.

Experimental Protocols
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Synthesis of Ethyl 3-(4-chlorophenyl)propiolate via
Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic

synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The following is

a proposed experimental protocol for the synthesis of Ethyl 3-(4-chlorophenyl)propiolate
based on established Sonogashira coupling procedures.

Reaction Scheme:

Product

1-Chloro-4-iodobenzene

Ethyl 3-(4-chlorophenyl)propiolate

Ethyl propiolate

Pd(PPh₃)₂Cl₂ (Palladium Catalyst)

CuI (Copper(I) Iodide)

Triethylamine (Base)

THF (Solvent)

Click to download full resolution via product page

Figure 1: Proposed synthesis of Ethyl 3-(4-chlorophenyl)propiolate.
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Materials:

1-Chloro-4-iodobenzene

Ethyl propiolate

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N), freshly distilled

Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography

Procedure:

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic

stir bar, reflux condenser, and a nitrogen inlet, add 1-chloro-4-iodobenzene (1.0 eq),

Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

Solvent and Reagents Addition: Evacuate and backfill the flask with nitrogen three times.

Add anhydrous THF and freshly distilled triethylamine (2.0 eq).

Addition of Alkyne: Add ethyl propiolate (1.2 eq) dropwise to the stirred reaction mixture at

room temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress

of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion of the reaction (disappearance of the starting aryl halide), quench

the reaction by adding a saturated aqueous solution of NH₄Cl.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash

the combined organic layers with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to afford the pure Ethyl 3-(4-chlorophenyl)propiolate.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to

confirm its structure and purity.

Potential Biological Significance and Signaling
Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity

or the signaling pathways directly modulated by Ethyl 3-(4-chlorophenyl)propiolate.

However, based on the activities of structurally related compounds, some potential areas for

investigation can be hypothesized. Phenylpropiolate derivatives have been explored for their

cytotoxic effects against various cancer cell lines. The presence of the electrophilic alkyne

moiety suggests potential for covalent modification of biological nucleophiles, which could lead

to enzyme inhibition.

A general workflow for the initial biological screening of a novel compound like Ethyl 3-(4-
chlorophenyl)propiolate is outlined below.
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Ethyl 3-(4-chlorophenyl)propiolate

In vitro Cytotoxicity Assays
(e.g., MTT, LDH assays on cancer cell lines)

Enzyme Inhibition Screens
(e.g., Kinases, Proteases)

Antimicrobial Activity Assays
(e.g., MIC determination against bacteria/fungi)

No Significant Activity

IC50 > 100 µM

Significant Cytotoxicity Observed

IC50 < 10 µM High IC50

Potent Enzyme Inhibition

Low IC50High MIC

Antimicrobial Effect Detected

Low MIC

Mechanism of Action Studies
(e.g., Apoptosis assays, Cell cycle analysis)

Target Identification & Validation
(e.g., Proteomics, Genetic screening)

Lead Optimization

Click to download full resolution via product page

Figure 2: A logical workflow for the initial biological evaluation of the target compound.

This workflow illustrates a rational approach to identifying potential biological activities, starting

from broad screening assays and moving towards more detailed mechanistic studies and lead

optimization for promising candidates.

Conclusion
Ethyl 3-(4-chlorophenyl)propiolate is a readily synthesizable compound with potential for

further exploration in medicinal chemistry and materials science. While its physical and

biological properties are not yet extensively documented, the synthetic accessibility via robust

methods like the Sonogashira coupling makes it an attractive starting point for the development

of novel molecules. Further research is warranted to fully characterize this compound and to

explore its potential biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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